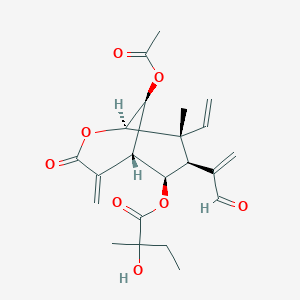

Zinagrandinolide B

Description

Zinagrandinolide B is a sesquiterpene lactone isolated from Zinnia grandiflora, a plant traditionally used for its medicinal properties. Sesquiterpene lactones are characterized by their α-methylene-γ-lactone moiety, which is critical for their bioactivity, particularly in modulating inflammatory pathways . This compound is hypothesized to share these properties due to its structural similarity to other compounds in the Zinnia genus, though specific mechanistic studies are yet to be conducted.

Properties

Molecular Formula |

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(1R,5S,6R,7S,8R,9S)-9-acetyloxy-8-ethenyl-8-methyl-4-methylidene-3-oxo-7-(3-oxoprop-1-en-2-yl)-2-oxabicyclo[3.3.1]nonan-6-yl] 2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C22H28O8/c1-8-21(6)15(11(3)10-23)16(29-20(26)22(7,27)9-2)14-12(4)19(25)30-18(21)17(14)28-13(5)24/h8,10,14-18,27H,1,3-4,9H2,2,5-7H3/t14-,15-,16-,17-,18-,21+,22?/m0/s1 |

InChI Key |

UWNPZJZWGPJILE-OLLRLBIBSA-N |

Isomeric SMILES |

CCC(C)(C(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@]([C@H]1C(=C)C=O)(C)C=C)OC(=O)C2=C)OC(=O)C)O |

Canonical SMILES |

CCC(C)(C(=O)OC1C2C(C(C(C1C(=C)C=O)(C)C=C)OC(=O)C2=C)OC(=O)C)O |

Synonyms |

zinagrandinolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are compared to Zinagrandinolide B based on structural or functional similarities:

Zinagrandinolide E

- Source: Zinnia grandiflora (same plant genus as this compound).

- Structural Class : Sesquiterpene lactone.

- Key Activities :

- Anti-inflammatory (reduces TNF-α and IL-6 levels in murine macrophages).

- Antiallodynic (alleviates neuropathic pain in mice at 10 mg/kg doses).

- Mechanism : Modulates cytokine production and inhibits COX-2 expression .

- Contrast with this compound: While both compounds are structurally related, Zinagrandinolide E has validated pharmacological data, whereas this compound’s efficacy remains theoretical.

22-Oxocholestane Oximes

- Source : Synthetic steroid derivatives.

- Structural Class : Oxime-modified cholestane analogs.

- Key Activities: Anti-inflammatory (IC₅₀ = 3.2 μM against LPS-induced NO production in macrophages). Low cytotoxicity (selectivity index >10 in vitro).

- Mechanism: Suppresses NF-κB signaling and downregulates iNOS .

- Contrast with this compound: Unlike the plant-derived this compound, 22-Oxocholestane Oximes are synthetic and target steroid-responsive pathways, suggesting divergent therapeutic applications.

Piperlongumine Analogues

- Source : Derived from Piper longum (long pepper).

- Structural Class : Alkaloid derivatives.

- Key Activities :

- Antioxidant (EC₅₀ = 8.7 μM in DPPH assay).

- Anti-inflammatory (reduces ROS by 60% in RAW 264.7 cells).

- Mechanism : Activates the Nrf2-ARE pathway, enhancing cellular antioxidant defenses .

- Contrast with this compound: Piperlongumine analogues operate via oxidative stress mitigation, whereas this compound’s proposed anti-inflammatory action may rely on direct cytokine modulation.

Data Table: Comparative Analysis

Research Implications and Limitations

- Structural vs. Functional Similarity: this compound’s sesquiterpene lactone backbone aligns it with Zinagrandinolide E, but its lack of empirical data necessitates caution in extrapolating effects.

- Therapeutic Potential: Synthetic compounds like 22-Oxocholestane Oximes offer targeted anti-inflammatory mechanisms, whereas plant-derived compounds (e.g., Zinagrandinolides) may provide broader multimodal activity.

- Knowledge Gaps: Direct studies on this compound are urgently needed to validate its pharmacological profile and differentiate it from analogs .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of Zinagrandinolide B to avoid mischaracterization?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, and HRMS) and compare data with existing literature. For novel compounds, ensure purity via HPLC (>95%) and confirm stereochemistry using X-ray crystallography or computational modeling (e.g., density functional theory). Cross-validate results with synthetic derivatives if available .

Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalysts) in detail, including deviations from published methods. Use DOE (Design of Experiments) principles to optimize yield and purity. Provide raw spectral data in supplementary materials and validate reproducibility across three independent trials .

Q. How should researchers address discrepancies in bioactivity data for this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, controls) and report statistical significance using methods like ANOVA with post-hoc tests. Use the false discovery rate (FDR) approach to adjust for multiple comparisons in high-throughput screens .

Advanced Research Questions

Q. What strategies can resolve contradictions in proposed mechanisms of action for this compound?

- Methodological Answer : Employ orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing, or in vivo models) to confirm target engagement. Use LASSO regression to identify confounding variables in omics datasets and prioritize pathways for mechanistic studies .

Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Apply fragment-based drug design (FBDD) or molecular docking to predict critical functional groups. Synthesize analogs with systematic substitutions (e.g., methyl, hydroxyl, halogen) and evaluate bioactivity using dose-response curves (IC50/EC50). Use principal component analysis (PCA) to correlate structural features with activity .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in preclinical studies of this compound?

- Methodological Answer : Use probit or log-logistic models to calculate LD50/LC50 values. Apply Benjamini-Hochberg correction to mitigate Type I errors in multi-endpoint toxicity assays. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How to optimize the isolation of this compound from natural sources while minimizing degradation?

- Methodological Answer : Employ stability-indicating assays (e.g., forced degradation under heat/light/pH stress) and optimize extraction solvents (e.g., ethanol-water gradients). Use LC-MS/MS to monitor degradation products and validate preservation methods via accelerated stability studies .

Methodological Frameworks for Rigorous Research

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions .

- Data Validation : Use Cochrane guidelines for systematic reviews to assess bias in existing literature and identify knowledge gaps .

- Ethical Compliance : Adhere to protocols for sample size justification (e.g., power analysis) and participant randomization in collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.